molecular formula C23H29ClN2O3 B13732589 Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride CAS No. 18235-87-5

Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride

Cat. No.: B13732589
CAS No.: 18235-87-5
M. Wt: 416.9 g/mol
InChI Key: WQGXFWXRNJECGX-UHFFFAOYSA-N
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Description

The compound Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride features a poly-substituted indole scaffold. Key structural attributes include:

  • Indole core: Position 3 is esterified with a 2-(diethylamino)ethyl group.
  • 2-Methyl: Steric effects may influence binding.
  • Monohydrochloride salt: Improves aqueous solubility and stability compared to the free base.

This structure combines features of indole derivatives (common in bioactive molecules) with a tertiary amine ester, reminiscent of local anesthetics like procaine .

Properties

CAS No.

18235-87-5

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

diethyl-[2-(5-methoxy-2-methyl-1-phenylindole-3-carbonyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C23H28N2O3.ClH/c1-5-24(6-2)14-15-28-23(26)22-17(3)25(18-10-8-7-9-11-18)21-13-12-19(27-4)16-20(21)22;/h7-13,16H,5-6,14-15H2,1-4H3;1H

InChI Key

WQGXFWXRNJECGX-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Indole-3-carboxylic acid derivatives with complex substitutions typically follows a multi-step approach:

Detailed Synthetic Routes

Synthesis of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (Intermediate)
  • Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is a key intermediate for further esterification.
  • Prepared by reaction of substituted anilines with ethyl acetoacetate under nickel catalysis in ethanol at ambient temperature for 20 hours, yielding approximately 80% product.
  • This step involves cyclization and ester formation on the indole nucleus.
Esterification with 2-(Diethylamino)ethanol
  • The ethyl ester intermediate undergoes transesterification or direct esterification with 2-(diethylamino)ethanol.
  • Catalysts such as acidic resins or acid chlorides can be employed to facilitate ester bond formation.
  • Reaction conditions often include refluxing in anhydrous solvents like dichloromethane or toluene with removal of ethanol as a byproduct to drive the reaction forward.
Formation of Monohydrochloride Salt
  • The free base ester is treated with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol) to generate the monohydrochloride salt.
  • This step improves the compound's stability and water solubility, facilitating handling and biological testing.

Experimental Data and Analytical Techniques

Step Reaction Conditions Yield (%) Analytical Methods References
Synthesis of ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate Nickel in ethanol, ambient temp, 20 h ~80% FTIR, 1H-NMR, 13C-NMR, HPLC-MS
Esterification with 2-(diethylamino)ethanol Acid catalyst, reflux, solvent removal 70-85% (typical) NMR, LC-MS, Elemental analysis Inferred from esterification literature
Formation of monohydrochloride salt HCl in ethanol or ether, room temp Quantitative Melting point, elemental analysis Standard salt formation protocols

Research Findings on Synthetic Variations

  • Studies on related indole-3-carboxylic acid derivatives indicate that ultrasonic irradiation and catalytic acetic acid can enhance enamine intermediates formation, which is crucial for subsequent functionalization steps.
  • The use of quinones and calcium iodide catalysts has been reported to facilitate hydroxylation and esterification reactions on indole cores, potentially applicable to methoxy-substituted analogs.
  • Patents on similar compounds (e.g., N-[2-(diethylamino)ethyl] substituted indoles) emphasize the importance of controlling reaction temperatures (110-115°C) during key transformations to optimize yields and purity.

Summary Table of Preparation Methods

Compound Stage Key Reagents Reaction Type Conditions Yield Notes
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate Substituted aniline, ethyl acetoacetate, Ni catalyst Cyclization & esterification Ethanol, ambient, 20 h 80% Intermediate for ester formation
2-(Diethylamino)ethyl ester formation Ethyl ester intermediate, 2-(diethylamino)ethanol Transesterification/esterification Acid catalyst, reflux 70-85% Removal of ethanol drives reaction
Monohydrochloride salt Free base ester, HCl Salt formation Room temp, ethanol/ether Quantitative Improves solubility & stability

Scientific Research Applications

Mechanism of Action

The mechanism of action of Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-3-Carboxylic Acid Derivatives

5-Methoxy-1H-indole-3-carboxylic acid (CAS 10242-01-0)
  • Structure : Lacks the 2-methyl, 1-phenyl, and ester groups.
  • Properties: Free carboxylic acid reduces membrane permeability compared to the esterified target compound.
Methyl 5-methoxy-1H-indole-3-carboxylate (CAS 172595-68-5)
  • Comparison: The methyl ester is less polarizable than the diethylaminoethyl ester, likely reducing solubility in polar solvents. The target compound’s tertiary amine may enhance binding to charged receptors .
Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]indole-3-carboxylate
  • Structure : Bromo and hydroxy substituents at positions 6 and 5, respectively, with a phenylthio group.
  • The phenylthio moiety may confer distinct redox properties .

Indole-2-Carboxylic Acid Derivatives

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
  • Structure : Chloro at position 7, methyl at 3, and a free carboxylic acid at 2.
  • Comparison : The chloro substituent’s electron-withdrawing effects contrast with the target’s electron-donating 5-methoxy. The carboxylic acid group may limit bioavailability due to ionization at physiological pH .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid
  • Structure: Thiazolidinone hybrid at position 3.

Comparison with Functional Analogs

Procaine Hydrochloride (CAS 51-05-8)

  • Structure: Benzoic acid esterified with 2-(diethylamino)ethanol and formulated as a hydrochloride.
  • Relevance: Shares the 2-(diethylamino)ethyl ester and hydrochloride salt, critical for solubility and local anesthetic activity.
  • Key Difference : The indole core in the target compound may confer affinity for serotoninergic or kinase receptors, unlike procaine’s benzoic acid scaffold .

1H-1,4-Benzodiazepine-3-carboxylic Acid Ester Hydrochloride

  • Structure: Benzodiazepine core with a 3-(diethylamino)propyl ester and hydrochloride.
  • Comparison : The benzodiazepine scaffold targets GABA receptors, whereas the indole core may interact with different biological pathways. Both compounds utilize tertiary amine esters for enhanced solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (HCl Salt)
Target Compound Indole 5-OMe, 2-Me, 1-Ph, 2-(Et₂N)Et ~450 (estimated) High (monohydrochloride)
5-Methoxy-1H-indole-3-carboxylic acid Indole 5-OMe, COOH 205.2 Moderate (free acid)
Procaine Hydrochloride Benzoic acid 4-NH₂, 2-(Et₂N)Et 272.78 High

Research Findings and Implications

  • Ester Group Impact: The 2-(diethylamino)ethyl ester in the target compound enhances solubility via hydrochloride formation, similar to procaine, while indole derivatives with methyl/ethyl esters exhibit lower polarity .
  • Substituent Effects : The 5-methoxy group may confer metabolic stability compared to 5-hydroxy or 7-chloro analogs, which are prone to oxidation or hydrolysis .
  • Pharmacological Potential: The combination of indole core and tertiary amine ester suggests dual functionality—e.g., targeting both lipophilic receptors (via indole) and ion channels (via the ester group) .

Biological Activity

Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride , exploring its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H26N2O3·HCl
  • Molecular Weight : 388.91 g/mol
  • CAS Number : [insert CAS number if available]

This compound features an indole core with a methoxy group and a diethylaminoethyl side chain, which may contribute to its biological activities.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of indole derivatives. For instance, derivatives such as 5-Methoxy-Indole Carboxylic Acid (5MICA) have demonstrated strong neuroprotective effects against oxidative stress in neuroblastoma cell lines (SH-SY5Y). These compounds were shown to inhibit hydrogen peroxide-induced cell death and lipid peroxidation, suggesting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Compound Activity Cell Line IC50 (µM)
5MICANeuroprotectionSH-SY5Y>150
Indole DerivativeMAO-B InhibitionRat Brain SynaptosomesNot specified

Antioxidant Properties

The antioxidant activity of the compound is significant, with studies indicating that it can scavenge free radicals and reduce oxidative stress markers. The hydroxyl derivatives of indole compounds exhibited the strongest antioxidant effects, which are crucial for protecting neuronal cells from oxidative damage .

MAO-B Inhibition

The compound has been implicated in the inhibition of monoamine oxidase B (MAO-B), an enzyme associated with the metabolism of neurotransmitters. Inhibition of MAO-B is beneficial in managing neurodegenerative disorders by increasing levels of neuroprotective neurotransmitters .

Mechanistic Insights

The biological activity of indole derivatives is often linked to their ability to modulate various signaling pathways involved in inflammation and oxidative stress. The following mechanisms have been proposed:

  • Radical Scavenging : The indole structure allows for effective radical scavenging, reducing oxidative stress.
  • Metal Chelation : Some indole derivatives exhibit metal-chelating properties, which may prevent metal-induced oxidative damage.
  • Neurotransmitter Modulation : By inhibiting MAO-B, these compounds can enhance neurotransmitter availability, contributing to their neuroprotective effects.

Case Studies

  • Neuroprotection Against Aβ Peptide Toxicity :
    A study demonstrated that indole derivatives could protect against amyloid-beta peptide toxicity in human neuroblastoma cells. The protection was attributed to the compounds' ability to prevent ROS generation and promote cell survival .
  • In Vivo Studies :
    In animal models of Parkinson's disease, indole derivatives showed significant improvements in motor function and reduced neuroinflammation markers, further supporting their therapeutic potential .

Q & A

Basic: How can researchers optimize the synthesis of this indole derivative to improve yield and purity?

Methodological Answer:
The synthesis of complex indole derivatives requires precise control of reaction parameters. Key steps include:

  • Temperature modulation : Maintain reflux conditions (~80–110°C) during cyclization steps to prevent side reactions like over-alkylation or decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetic acid) enhance solubility of intermediates, while dichloromethane is preferred for esterification steps to avoid hydrolysis .
  • Catalyst use : Acid catalysts (e.g., HCl or H₂SO₄) in esterification steps improve reaction efficiency, as noted in analogous indole-2-carboxylate syntheses .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively separates regioisomers, while recrystallization in DMF/acetic acid mixtures enhances purity .

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